molecular formula C18H15ClO6 B5177655 3-[2-(5-CHLORO-2-HYDROXYPHENYL)-2-OXOETHYL]-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE

3-[2-(5-CHLORO-2-HYDROXYPHENYL)-2-OXOETHYL]-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE

Cat. No.: B5177655
M. Wt: 362.8 g/mol
InChI Key: GHJQGNCYQIMRCA-UHFFFAOYSA-N
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Description

3-[2-(5-CHLORO-2-HYDROXYPHENYL)-2-OXOETHYL]-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated phenyl group, a hydroxy group, and a dimethoxy isobenzofuranone moiety.

Preparation Methods

The synthesis of 3-[2-(5-CHLORO-2-HYDROXYPHENYL)-2-OXOETHYL]-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the esterification of carboxylic acids followed by conversion to hydrazides using hydrazine hydrate in propan-2-ol at reflux temperature . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of hydroxy and methoxy groups makes it susceptible to oxidation reactions.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include hydrazine hydrate for reduction and various oxidizing agents for oxidation. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[2-(5-CHLORO-2-HYDROXYPHENYL)-2-OXOETHYL]-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may act as an antioxidant by scavenging reactive oxygen species (ROS) and preventing oxidative damage to cells . The molecular pathways involved include the inhibition of oxidative stress-related enzymes and the stabilization of cellular structures.

Comparison with Similar Compounds

Similar compounds include:

Properties

IUPAC Name

3-[2-(5-chloro-2-hydroxyphenyl)-2-oxoethyl]-6,7-dimethoxy-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClO6/c1-23-14-6-4-10-15(25-18(22)16(10)17(14)24-2)8-13(21)11-7-9(19)3-5-12(11)20/h3-7,15,20H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJQGNCYQIMRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)CC(=O)C3=C(C=CC(=C3)Cl)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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